4-Octylbenzoic acid

Catalog No.
S661392
CAS No.
3575-31-3
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octylbenzoic acid

CAS Number

3575-31-3

Product Name

4-Octylbenzoic acid

IUPAC Name

4-octylbenzoic acid

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17)

InChI Key

ZQLDNJKHLQOJGE-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O

Potential Pharmaceutical Intermediate:

4-Octylbenzoic acid is primarily studied as a potential intermediate in the synthesis of various pharmaceuticals. While the specific details of these applications are not publicly available, its chemical structure suggests potential for incorporation into various drug molecules. Research efforts might involve exploring its use in developing new medications or improving existing ones, but specific applications remain under investigation. [, ]

Studies on Self-Healing Materials:

Recent research explores the potential of 4-octylbenzoic acid in the development of self-healing soft electronic materials. These materials possess the ability to repair themselves autonomously when damaged, potentially reducing the need for frequent replacements and minimizing electronic waste. Studies investigate the incorporation of 4-octylbenzoic acid into specific polymers or composites to achieve self-healing properties. The results hold promise for the advancement of next-generation electronics with enhanced durability and sustainability. []

4-Octylbenzoic acid, with the chemical formula C₁₅H₂₂O₂ and a CAS number of 3575-31-3, is an aromatic carboxylic acid characterized by a benzoic acid structure with an octyl group attached to the para position. It appears as a solid at room temperature and is known for its unique properties, including its ability to form liquid crystalline phases. This compound is often utilized in various chemical applications due to its hydrophobic nature and thermal stability.

Limited information exists on the safety profile of 4-OBA. As a general guideline for organic acids, one should expect some degree of irritation to skin and eyes upon contact. Always consult the Safety Data Sheet (SDS) for specific handling procedures and safety precautions before working with this compound.

Data Availability

Safety data for 4-OBA might be available from suppliers' websites or through databases like PubChem [].

Further Research:

  • Research on specific pharmaceutical intermediates derived from 4-OBA might reveal its role in drug development.
  • Patent literature related to 4-OBA could provide details on its synthesis and potential applications.
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing various derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield hydrocarbons.
  • Reduction: It can be reduced to form 4-octylbenzyl alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis and material science applications .

4-Octylbenzoic acid can be synthesized through various methods:

  • Direct Alkylation: The alkylation of benzoic acid using octyl bromide in the presence of a base like sodium hydroxide.
  • Friedel-Crafts Acylation: Acylating octane or its derivatives with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Oxidation of Octylbenzene: Oxidizing octylbenzene using potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid .

These methods allow for the production of 4-octylbenzoic acid in varying yields and purities depending on the reaction conditions.

4-Octylbenzoic acid finds applications in several fields:

  • Liquid Crystals: It is used as a component in liquid crystal displays due to its ability to form mesophases.
  • Plasticizers: Employed in the formulation of plastics to enhance flexibility and durability.
  • Pharmaceuticals: Serves as an intermediate in synthesizing various pharmaceutical compounds .

These applications leverage its unique chemical properties, making it valuable in both industrial and research settings.

Research on interaction studies involving 4-octylbenzoic acid primarily focuses on its behavior in mixtures with other compounds. For instance, studies have examined its phase behavior when mixed with other liquid crystal materials, revealing insights into its compatibility and potential for forming new liquid crystalline phases. These interactions are crucial for optimizing materials used in display technologies .

4-Octylbenzoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Benzoic AcidC₇H₆O₂Simple aromatic carboxylic acid; no alkyl chain.
4-OctylanilineC₁₅H₁₈NAmino group instead of carboxylic; used in dyes.
4-Octyloxybenzoic AcidC₁₅H₂₄O₃Ether functional group; different solubility profile.
4-Hydroxybenzoic AcidC₇H₆O₃Hydroxy group instead of octyl; used as a preservative.

The uniqueness of 4-octylbenzoic acid lies in its combination of hydrophobic characteristics and the ability to form liquid crystalline phases, making it particularly suitable for applications in materials science that require stability at varying temperatures .

XLogP3

6.1

UNII

PWH5I1J38K

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3575-31-3

Wikipedia

4-Octylbenzoic acid

General Manufacturing Information

Benzoic acid, 4-octyl-: INACTIVE

Dates

Modify: 2023-08-15

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